molecular formula C10H12N5O12P3+2 B12067575 Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-7,8-dihydro-8-oxo-

Guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-7,8-dihydro-8-oxo-

Cat. No.: B12067575
M. Wt: 487.15 g/mol
InChI Key: QVOWOSWOAODGTK-VPENINKCSA-P
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Description

Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-7,8-dihydro-8-oxo- is a modified nucleotide that plays a significant role in cellular processes. This compound is an oxidized form of guanosine triphosphate, which is crucial for various biochemical reactions, including DNA and RNA synthesis. The presence of the 8-oxo group makes it a marker for oxidative stress and damage within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-7,8-dihydro-8-oxo- typically involves the oxidation of guanosine triphosphate. This can be achieved using reactive oxygen species or specific oxidizing agents. The reaction conditions often require a controlled environment to prevent further degradation of the compound .

Industrial Production Methods

the synthesis in a laboratory setting involves standard nucleotide synthesis techniques, followed by oxidation under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-7,8-dihydro-8-oxo- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under mild conditions to prevent degradation of the nucleotide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, further oxidation can produce more oxidized guanine derivatives, while reduction can restore the original guanosine triphosphate .

Scientific Research Applications

Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-7,8-dihydro-8-oxo- has several scientific research applications:

Mechanism of Action

The mechanism of action of Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-7,8-dihydro-8-oxo- involves its incorporation into DNA and RNA, where it can cause mutations due to its ability to pair with both adenine and cytosine. This mispairing can lead to replicational and translational errors, making it a significant factor in mutagenesis. The compound is also involved in cellular defense mechanisms against oxidative damage through the sanitization of nucleotide pools .

Comparison with Similar Compounds

Similar Compounds

    8-Oxo-7,8-dihydroguanosine: Another oxidized form of guanosine, but without the triphosphate group.

    8-Oxo-2’-deoxyguanosine: Similar to the compound but lacks the triphosphate group.

    Guanosine triphosphate: The non-oxidized form of the compound

Uniqueness

Guanosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-7,8-dihydro-8-oxo- is unique due to its specific structure, which includes both the oxidized guanine base and the triphosphate group. This combination makes it a valuable tool for studying oxidative damage and its effects on cellular processes .

Properties

Molecular Formula

C10H12N5O12P3+2

Molecular Weight

487.15 g/mol

IUPAC Name

hydroxy-[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(2-imino-6,8-dioxopurin-9-yl)oxolan-2-yl]methoxy-oxophosphaniumyl]oxyphosphoryl]oxy-oxophosphanium

InChI

InChI=1S/C10H10N5O12P3/c11-9-13-7-6(8(17)14-9)12-10(18)15(7)5-1-3(16)4(25-5)2-24-29(21)27-30(22,23)26-28(19)20/h3-5,16H,1-2H2,(H2-2,11,14,17,19,20,22,23)/p+2/t3-,4+,5+/m0/s1

InChI Key

QVOWOSWOAODGTK-VPENINKCSA-P

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=NC(=N)NC(=O)C3=NC2=O)CO[P+](=O)OP(=O)(O)O[P+](=O)O)O

Canonical SMILES

C1C(C(OC1N2C3=NC(=N)NC(=O)C3=NC2=O)CO[P+](=O)OP(=O)(O)O[P+](=O)O)O

Origin of Product

United States

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